1-(2-methoxy-5-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
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Overview
Description
1-(2-methoxy-5-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a methoxy-methylphenyl group and a pyridazinone moiety, suggests potential biological activity and utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxy-5-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of the intermediate 2-methoxy-5-methylphenyl isocyanate. This can be achieved by reacting 2-methoxy-5-methylphenylamine with phosgene or a phosgene substitute under controlled conditions.
Coupling Reaction: The intermediate is then reacted with 3-(6-oxopyridazin-1(6H)-yl)propylamine in the presence of a suitable base, such as triethylamine, to form the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic route with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxy-5-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The pyridazinone moiety can be reduced to a dihydropyridazine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 1-(2-hydroxy-5-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea.
Reduction: Formation of 1-(2-methoxy-5-methylphenyl)-3-(3-(dihydropyridazin-1(6H)-yl)propyl)urea.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme interactions or cellular pathways.
Medicine: Investigation as a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea: Lacks the methyl group on the phenyl ring.
1-(2-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea: Lacks the methoxy group on the phenyl ring.
1-(2-methoxy-5-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)ethyl)urea: Has a shorter alkyl chain.
Uniqueness
1-(2-methoxy-5-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups may confer distinct properties compared to its analogs.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-12-6-7-14(23-2)13(11-12)19-16(22)17-8-4-10-20-15(21)5-3-9-18-20/h3,5-7,9,11H,4,8,10H2,1-2H3,(H2,17,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMRFAMUEBBKPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCCN2C(=O)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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